molecular formula C21H19FN2O3 B4935723 {[4-(4-fluorophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-8-yl]formamido}acetic acid

{[4-(4-fluorophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-8-yl]formamido}acetic acid

Cat. No.: B4935723
M. Wt: 366.4 g/mol
InChI Key: PPEKDYIIMWJSGI-UHFFFAOYSA-N
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Description

{[4-(4-fluorophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-8-yl]formamido}acetic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group and a cyclopentaquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(4-fluorophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-8-yl]formamido}acetic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Cyclopentaquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative and a suitable catalyst.

    Formamido Group Addition: The formamido group is added via an amidation reaction, typically using formic acid derivatives and coupling agents.

    Acetic Acid Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogenated benzene derivatives and catalysts such as palladium on carbon are commonly employed.

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Dihydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

Chemistry

In chemistry, {[4-(4-fluorophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-8-yl]formamido}acetic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown promise in preliminary studies as a potential therapeutic agent. Its interactions with biological targets such as enzymes and receptors are of particular interest.

Medicine

In the field of medicine, research is ongoing to explore the compound’s potential as a drug candidate. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases.

Industry

Industrially, the compound may find applications in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of {[4-(4-fluorophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-8-yl]formamido}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and quinidine share the quinoline core structure.

    Fluorophenyl Compounds: Fluoxetine and flutamide are examples of compounds containing the fluorophenyl group.

Uniqueness

What sets {[4-(4-fluorophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinolin-8-yl]formamido}acetic acid apart is its combination of the fluorophenyl group with the cyclopentaquinoline core

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carbonyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c22-14-7-4-12(5-8-14)20-16-3-1-2-15(16)17-10-13(6-9-18(17)24-20)21(27)23-11-19(25)26/h1-2,4-10,15-16,20,24H,3,11H2,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEKDYIIMWJSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)C(=O)NCC(=O)O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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